N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical research. This compound is classified as a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivative, which indicates its structural relationship to both triazoles and pyrimidines. The compound's molecular formula is , and it has a molecular weight of approximately 485.57 g/mol. It is primarily utilized in research settings and is not approved for human or veterinary use.
The synthesis of N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide typically involves multi-step organic reactions. Key methods may include:
The molecular structure of N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide can be represented using various chemical notations:
InChI=1S/C21H24N4O2S3/c1-12(2)20(25)22-19(24)16(23)15(26)14(21(27)28)13(3)10(4)11(5)18(29)30This notation provides a unique identifier for the compound's structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.57 g/mol |
| Canonical SMILES | CC(C=CC=C(C=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4))F |
| IUPAC Name | N-(2-ethyl-6-methylphenyl)-... |
The compound can undergo various chemical reactions typical for thiazole and pyrimidine derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is not fully elucidated but may involve:
Data supporting these mechanisms would typically be derived from preclinical studies assessing the compound's effects on biological targets.
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with strong oxidizers |
These properties are essential for determining the handling and storage requirements for laboratory use.
N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide has potential applications in:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and potential biological activities. Further studies are necessary to fully understand its properties and applications.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7